molecular formula C13H12N2 B102733 1,2-Dimethylbenzo[e]benzimidazole CAS No. 18289-38-8

1,2-Dimethylbenzo[e]benzimidazole

Cat. No. B102733
CAS RN: 18289-38-8
M. Wt: 196.25 g/mol
InChI Key: MIRAXJWYGFKBHC-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .


Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .


Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety, and numbering system according to the IUPAC is depicted in Figure 1 . Historically, the first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide .


Chemical Reactions Analysis

The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Physical And Chemical Properties Analysis

Benzimidazoles possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses . The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .

Safety And Hazards

Based on the safety data sheet for Benzimidazole, it is recommended to avoid contact with skin and eyes, and not to breathe dust . Ensure adequate ventilation and avoid dust formation . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

Future Directions

The use of classic solvents in organic synthesis, and their applications in the pharmaceutical industry, is a strong limitation for environment and human health . In the last years, green chemistry principles influenced the activities of drug industries, introducing the use of new eco-sustainable solvents . This could be a future direction for the synthesis of benzimidazole derivatives.

properties

IUPAC Name

1,2-dimethylbenzo[e]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-9-14-12-8-7-10-5-3-4-6-11(10)13(12)15(9)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRAXJWYGFKBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylbenzo[e]benzimidazole

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